molecular formula C13H14N2 B096733 Pyridine, 4-(phenethylamino)- CAS No. 15935-79-2

Pyridine, 4-(phenethylamino)-

Cat. No. B096733
CAS RN: 15935-79-2
M. Wt: 198.26 g/mol
InChI Key: SYEYBZWRMMNJAY-UHFFFAOYSA-N
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Description

Pyridine, 4-(phenethylamino)-, also known as 4-PEA, is a chemical compound that belongs to the class of pyridine alkaloids. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Pyridine, 4-(phenethylamino)- has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, Pyridine, 4-(phenethylamino)- has been shown to inhibit the reuptake of norepinephrine, which may have implications for the treatment of depression and anxiety disorders.

Mechanism Of Action

The mechanism of action of Pyridine, 4-(phenethylamino)- involves its interaction with the dopamine and norepinephrine transporters. It has been shown to bind to these transporters and inhibit their reuptake function, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This can result in increased neurotransmitter signaling and changes in neuronal activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of Pyridine, 4-(phenethylamino)- are complex and depend on the specific experimental conditions. In general, Pyridine, 4-(phenethylamino)- has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to changes in behavior and mood. It has also been shown to have effects on other neurotransmitter systems, including serotonin and acetylcholine.

Advantages And Limitations For Lab Experiments

One advantage of using Pyridine, 4-(phenethylamino)- in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain. Additionally, Pyridine, 4-(phenethylamino)- has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have similar effects. However, one limitation of using Pyridine, 4-(phenethylamino)- is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for research on Pyridine, 4-(phenethylamino)-. One area of interest is its potential use in the treatment of depression and anxiety disorders. Studies have shown that Pyridine, 4-(phenethylamino)- has anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, Pyridine, 4-(phenethylamino)- may have applications in the study of addiction and drug abuse, as it has been shown to modulate the reward pathway in the brain. Finally, further research is needed to understand the biochemical and physiological effects of Pyridine, 4-(phenethylamino)- on other neurotransmitter systems, such as serotonin and acetylcholine.

properties

CAS RN

15935-79-2

Product Name

Pyridine, 4-(phenethylamino)-

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(2-phenylethyl)pyridin-4-amine

InChI

InChI=1S/C13H14N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h1-5,7-10H,6,11H2,(H,14,15)

InChI Key

SYEYBZWRMMNJAY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=NC=C2

Other CAS RN

15935-79-2

synonyms

4-(Phenethylamino)pyridine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture composed of 2.0 g (0.0176 m) of 4-chloropyridine and 4.3 g (0.0352 m) of phenethylamine was heated under nitrogen to 160°-165° C for one hour. The mixture was then cooled and 200 mL of a 50/50 mixture of ammonium hydroxide in water was added. The product was extracted into CH2Cl2, which was then concentrated to dryness. The resulting material was purified by HPLC on silica gel, eluting with ethyl acetate to provide 0.560 g of the title product.
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